molecular formula C3H6ClNO2 B1265362 3-Chloroalanine CAS No. 3981-36-0

3-Chloroalanine

Cat. No.: B1265362
CAS No.: 3981-36-0
M. Wt: 123.54 g/mol
InChI Key: ASBJGPTTYPEMLP-UHFFFAOYSA-N
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Description

3-chloroalanine is a chloroalanine obtained by replacement of one of the methyl hydrogens of alanine by a chloro group. It is a non-proteinogenic alpha-amino acid, an organochlorine compound and a chloroalanine.

Scientific Research Applications

Enzymatic Transformations in Amino Acid Synthesis

3-Chloroalanine plays a significant role in the enzymatic transformation of amino acids. Nagasawa and Yamada (1986) discussed the combination of enzymatic and chemical synthetic processes for producing useful compounds, specifically focusing on transforming chemically synthesized this compound into valuable amino acids (Nagasawa & Yamada, 1986).

Role in l-β-Chloroalanine Synthesis

Kato, Fukumoto, and Asano (1993) investigated synthesizing optically pure l-β-chloroalanine from 3-chloropyruvate using various dehydrogenases. This research highlighted the significance of this compound as an intermediate in the synthesis of several l-amino acids, emphasizing its chemical stability and efficiency in enzymatic reactions (Kato, Fukumoto, & Asano, 1993).

Inhibition of Serine Palmitoyltransferase

Medlock and Merrill (1987) explored the effects of beta-chloroalanine on serine palmitoyltransferase activity and sphingolipid biosynthesis. Their research provided insights into the inhibitory potential of beta-chloroalanine on specific biochemical pathways, demonstrating its relevance in studying cellular metabolism and enzyme activity (Medlock & Merrill, 1987).

Investigation in Alanine Racemase Inhibition

The study by Henderson and Johnston (1976) focused on the differential inhibition of Alanine Racemase by the enantiomers of beta-chloroalanine. Their findings revealed that this compound could inhibit this enzyme in a highly specific manner, further contributing to our understanding of enzyme-substrate interactions and inhibition mechanisms (Henderson & Johnston, 1976).

Collagenase Activity Inhibition

A study by Davies, Horwitz, and Davies (1994) investigated the effects of N-chlorotaurine and related compounds on collagenase activity. They found that while N-chloroalanine did not inhibit collagenase, it increased the proteolytic susceptibility of collagen, suggesting a specific biochemical role for N-chloroalanine derivatives in biological systems (Davies, Horwitz, & Davies, 1994).

Safety and Hazards

When handling 3-Chloroalanine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

The enzymatic transformation of chemically synthesized 3-Chloroalanine into useful amino acids is a promising area of research . The combination of enzymatic and chemical synthetic processes for the production of useful compounds has been carried out .

Mechanism of Action

Target of Action

The primary target of 3-Chloroalanine is the enzyme 1-aminocyclopropane-1-carboxylate deaminase, which is found in Pseudomonas sp. (strain ACP) . This enzyme plays a crucial role in the metabolism of certain amino acids.

Mode of Action

This compound interacts with its target enzyme by replacing one of the methyl hydrogens of alanine with a chloro group . This interaction alters the enzyme’s function, leading to changes in the metabolic processes it regulates.

Biochemical Pathways

Two putative degradation pathways for this compound have been identified . The first pathway involves a phenol monooxygenase followed by ortho-cleavage of the aromatic ring. The second pathway involves a benzoate dioxygenase and subsequent meta-cleavage of the aromatic ring .

Pharmacokinetics

It is known to be a white, water-soluble solid . It is insoluble in water but soluble in ethanol, ether, acid solution, and organic solvents . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility properties can affect its distribution and availability in different environments . Furthermore, its stability and efficacy can be influenced by factors such as pH and temperature.

Biochemical Analysis

Biochemical Properties

3-Chloroalanine plays a significant role in biochemical reactions, particularly in the synthesis of other amino acids. The hydrolysis of 3-chloro-D-alanine is catalyzed by the enzyme 3-chloro-D-alanine dehydrochlorinase, resulting in the formation of pyruvate and ammonium chloride . This reaction highlights the compound’s interaction with enzymes and its role in amino acid metabolism.

Cellular Effects

This compound affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to influence the synthesis of D-cysteine from 3-chloro-D-alanine and hydrogen sulfide by the enzyme 3-chloro-D-alanine hydrogen chloride-lyase (deaminating) of Pseudomonas putida . This interaction impacts cellular metabolism and the synthesis of essential amino acids.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific enzymes. The enzyme 3-chloro-D-alanine dehydrochlorinase catalyzes the hydrolysis of this compound, leading to the formation of pyruvate and ammonium chloride . This reaction involves the cleavage of the carbon-chlorine bond and the subsequent formation of new chemical bonds, demonstrating the compound’s role in enzyme-mediated reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that the microbial communities in bioreactors can adapt to degrade 3-chloroaniline, a related compound, within three weeks of exposure . This adaptation highlights the temporal dynamics of this compound’s effects in laboratory environments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses of the compound can lead to toxic or adverse effects, while lower doses may have minimal impact. The specific threshold effects and toxicities depend on the animal model and the experimental conditions used .

Metabolic Pathways

This compound is involved in various metabolic pathways, including the synthesis of other amino acids. The compound interacts with enzymes such as 3-chloro-D-alanine dehydrochlorinase, which catalyzes its hydrolysis . This interaction affects metabolic flux and the levels of metabolites involved in amino acid synthesis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s water solubility facilitates its movement within the cellular environment . Detailed information on the specific transporters and binding proteins involved in its distribution is limited.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound’s localization within specific cellular compartments can affect its activity and function. Detailed studies on its subcellular localization and targeting signals are still needed to fully understand its distribution within cells .

Properties

IUPAC Name

2-amino-3-chloropropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6ClNO2/c4-1-2(5)3(6)7/h2H,1,5H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASBJGPTTYPEMLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70927558
Record name beta-Chloroalanine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3981-36-0, 39217-38-4, 13215-35-5
Record name β-Chloroalanine
Source CAS Common Chemistry
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Record name 3-Chloroalanine
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Record name NSC337715
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Record name beta-Chloroalanine
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Record name 3-Chloro-DL-alanine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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